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Key Preclinical Profile of CEP-28122

The table below summarizes the core quantitative data from the initial preclinical studies that demonstrated

the potential of CEP-28122 [1] [2].

Parameter Details / Value

Primary Target Anaplastic Lymphoma Kinase (ALK) [1]

Reported IC₅₀ 1.9 nM (blocks ALK) [2]

Key
Mechanism

Inhibits ALK tyrosine phosphorylation & phosphorylation of ALK substrates [1] [2]

Tested Cell
Lines

ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer

(NSCLC), neuroblastoma [1]

In Vivo Efficacy Dose-dependent antitumor activity & complete/near-complete tumor regressions in

ALK-positive xenograft models [1]

Proposed
Dosing

30 mg/kg twice daily (in vivo) [1]
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Mechanism of Action and Experimental Workflow

CEP-28122 is a small molecule designed to inhibit the anaplastic lymphoma kinase (ALK). In cancers with

ALK rearrangements or mutations, the ALK signaling pathway is constitutively active, driving uncontrolled

cell proliferation and survival [3] [4]. CEP-28122 acts by blocking ALK tyrosine phosphorylation, thereby

deactivating this pathway and leading to growth inhibition and cell death in ALK-dependent cancer cells [1]

[2].
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A simplified workflow of the key in vitro and in vivo experiments used to characterize CEP-28122.
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Clinical Development Halted: Despite promising preclinical results, the development of CEP-28122
for clinical use was terminated. This decision was made after severe lung toxicity was observed in
monkey studies during IND (Investigational New Drug)-enabling investigations [5].

Legacy and Progeny: The knowledge gained from CEP-28122 contributed to the development of
next-generation compounds. Research efforts shifted towards CEP-37440, another ALK inhibitor

designed to overcome the limitations of CEP-28122 [6].

The story of CEP-28122 is a powerful example of how a promising drug candidate can demonstrate

excellent efficacy in preclinical models, yet fail to transition to clinical trials due to unforeseen toxicity. For

researchers, its detailed preclinical profile remains a valuable resource for the design of new, safer

oncological therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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